Direct Antibacterial Activity: A Unique Property Absent in Vorapaxar
In a direct head-to-head comparison, SCH79797 dihydrochloride demonstrated significant, dose-dependent direct antibacterial activity against E. coli, whereas the PAR1 antagonist vorapaxar (SCH530348) showed no such effect. At a concentration of 100 µM, SCH79797 dihydrochloride achieved approximately 95% killing of E. coli after 6 hours, while vorapaxar at the same concentration did not significantly suppress bacterial growth [1]. This activity is mediated by a dual mechanism targeting folate metabolism and bacterial membrane integrity, a property unique to the pyrroloquinazoline scaffold [2].
| Evidence Dimension | Antibacterial Activity (E. coli Growth Suppression) |
|---|---|
| Target Compound Data | Approximately 95% killing of E. coli at 100 µM after 6h [1] |
| Comparator Or Baseline | Vorapaxar (SCH530348): No significant suppression of E. coli growth at 10 or 100 µM [1] |
| Quantified Difference | SCH79797: ~95% killing; Vorapaxar: ~0% suppression |
| Conditions | In vitro bacterial growth assay (E. coli), 6h incubation [1] |
Why This Matters
This quantifiable difference confirms that SCH79797 dihydrochloride is the only compound in the PAR1 antagonist class with validated, direct antibacterial properties, making it essential for studies exploring the intersection of coagulation and infection.
- [1] Gupta, N., Liu, R., Shin, S., Sinha, R., Pogliano, J., Pogliano, K., ... & Nizet, V. (2018). SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity. Journal of Antimicrobial Chemotherapy, 73(6), 1588-1594. (Figure 4) View Source
- [2] Martin, J. K., Sheehan, J. P., Bratton, B. P., Moore, G. M., Mateus, A., Li, S. H., ... & Gitai, Z. (2020). A dual-mechanism antibiotic kills Gram-negative bacteria and avoids drug resistance. Cell, 181(7), 1518-1532. View Source
